molecular formula C11H13BrN2 B6318257 5-Bromo-3-isopropyl-1-methyl-1H-indazole CAS No. 1781342-16-2

5-Bromo-3-isopropyl-1-methyl-1H-indazole

Cat. No.: B6318257
CAS No.: 1781342-16-2
M. Wt: 253.14 g/mol
InChI Key: HSSXKTLODKCLBR-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 5-Bromo-3-isopropyl-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions for 5-Bromo-3-isopropyl-1-methyl-1H-indazole could potentially involve further exploration of these medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole typically involves the bromination of 3-isopropyl-1-methyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-indazole
  • 3-Isopropyl-1-methyl-1H-indazole
  • 5-Bromo-3-methyl-1H-indazole

Comparison: 5-Bromo-3-isopropyl-1-methyl-1H-indazole is unique due to the presence of both isopropyl and methyl groups along with the bromine atom. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-1-methyl-3-propan-2-ylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)14(3)13-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSXKTLODKCLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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